4-Bromobenzylzinc bromide

Catalog No.
S1795871
CAS No.
115055-85-1
M.F
C7H6Br2Zn
M. Wt
315.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobenzylzinc bromide

CAS Number

115055-85-1

Product Name

4-Bromobenzylzinc bromide

IUPAC Name

1-bromo-4-methanidylbenzene;bromozinc(1+)

Molecular Formula

C7H6Br2Zn

Molecular Weight

315.32

InChI

InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

SMILES

[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br

4-Bromobenzylzinc bromide is an organozinc compound with the chemical formula C7_7H6_6Br2_2Zn. It is characterized by a bromobenzyl group attached to a zinc atom, making it a key reagent in organic synthesis. This compound is typically used in reactions involving carbon-carbon bond formation and is particularly useful in the synthesis of various organic molecules due to its nucleophilic properties.

Carbon-Carbon Bond Formation

-Bromobenzylzinc bromide is a valuable reagent for forming new carbon-carbon bonds. The zinc atom acts as a nucleophile, readily attacking electrophilic carbon centers. This property allows it to participate in various coupling reactions, including:

  • Negishi Coupling

    This reaction couples an alkyl or alkenyl halide with an organozinc reagent to form a new C-C bond. 4-Bromobenzylzinc bromide can be used as the organozinc component, reacting with various primary and secondary alkyl halides or alkenyl halides in the presence of a palladium catalyst.

  • Sonogashira Coupling

    This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. 4-Bromobenzylzinc bromide can act as the nucleophilic coupling partner when used with a copper catalyst [].

  • Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, where it can replace halides or other leaving groups in organic substrates.
  • Carboannulation Reactions: This compound has been utilized in nickel-catalyzed carboannulation reactions, which allow for the formation of complex cyclic structures from simpler precursors .
  • Cross-Coupling Reactions: It can be employed in cross-coupling reactions, such as the Suzuki reaction, to form biaryl compounds.

4-Bromobenzylzinc bromide can be synthesized through several methods:

  • Direct Reaction: One common method involves reacting 4-bromobenzyl bromide with zinc metal in a suitable solvent such as tetrahydrofuran (THF). This reaction typically requires an inert atmosphere to prevent oxidation.
    text
    Reaction: 4-Bromobenzyl Bromide + Zinc → 4-Bromobenzylzinc Bromide
  • Using Grignard Reagents: Another approach is to generate the corresponding Grignard reagent and then react it with zinc salts.

4-Bromobenzylzinc bromide has several applications in organic synthesis:

  • Synthesis of Pharmaceuticals: It is utilized in the development of various pharmaceutical compounds due to its ability to form carbon-carbon bonds.
  • Material Science: The compound is also explored for potential applications in materials science, particularly in the development of polymers and other advanced materials.
  • Proteomics Research: It serves as a specialty product for proteomics research, aiding in the study of protein interactions and functions .

Several similar compounds exhibit comparable properties and applications. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-Bromobenzylzinc bromideC7_7H6_6Br2_2ZnSimilar nucleophilic properties; used in similar reactions.
Benzylzinc bromideC7_7H7_7BrZnLacks the bromine substituent on the benzene ring; more reactive towards electrophiles.
Phenylzinc bromideC6_6H5_5BrZnUsed for similar cross-coupling reactions; less sterically hindered.

Uniqueness of 4-Bromobenzylzinc Bromide: The presence of the para-bromo substituent enhances its reactivity compared to other benzylzinc derivatives, allowing for selective functionalization and more complex synthetic pathways.

Dates

Modify: 2023-08-15

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